molecular formula C11H8N2Se B14290242 Naphtho[2,1-d]selenazol-2-amine CAS No. 118898-15-0

Naphtho[2,1-d]selenazol-2-amine

Cat. No.: B14290242
CAS No.: 118898-15-0
M. Wt: 247.17 g/mol
InChI Key: YRIVHJWDLYYTKI-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]selenazol-2-amine is a chemical compound offered for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Organoselenium compounds, particularly the 1,3-selenazole ring structure, are recognized for their broad applications in organic synthesis and significant bioactive properties in pharmaceutical contexts . For instance, analogous naphtho-fused selenazole-2-amine structures have been synthesized and investigated for their potent biological activities, which include superoxide anion scavenging, inhibition of melanin biosynthesis, and potent suppression of leukemia cell proliferation . The compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Recent advances in synthetic methodologies have enabled more efficient routes to such compounds using cost-effective and stable selenium powder, highlighting their growing importance in sustainable chemical synthesis . Researchers utilize this compound to explore new multi-component reactions and to develop selenium-containing heterocycles with potential applications in material science and as intermediates for further chemical transformations.

Properties

CAS No.

118898-15-0

Molecular Formula

C11H8N2Se

Molecular Weight

247.17 g/mol

IUPAC Name

benzo[g][1,3]benzoselenazol-2-amine

InChI

InChI=1S/C11H8N2Se/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)

InChI Key

YRIVHJWDLYYTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2[Se]C(=N3)N

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,1 D Selenazol 2 Amine and Fused Selenazole Analogues

Historical and Classical Synthetic Routes to 2-Aminoselenazoles

The foundational methods for the synthesis of 2-aminoselenazoles have historically relied on the principles of cyclocondensation reactions. A cornerstone in this field is the Hantzsch thiazole (B1198619) synthesis, which was adapted for the preparation of selenazoles. This classical approach involves the reaction of an α-haloketone with a selenium-containing nucleophile, most commonly selenourea (B1239437).

One of the earliest and most straightforward methods involves the direct condensation of α-halocarbonyl compounds with selenourea. This reaction, while effective, often required harsh conditions and the use of lachrymatory and toxic α-haloketones. researchgate.net To circumvent the direct use of these hazardous materials, alternative methods were developed, such as the in situ generation of the required reactants.

Another classical approach involves the reaction of anilines, which are first converted into arenediazonium bromides. These intermediates then react with alkyl vinyl ketones in the presence of a copper(II) bromide catalyst to form α-bromo ketones. These ketones can then be reacted with selenourea in a one-pot or two-step procedure to yield 5-substituted-4-alkyl-2-aminoselenazoles. thieme-connect.comdntb.gov.ua The yields for these classical one-pot procedures were generally moderate to good, ranging from 40-81%. thieme-connect.com

Contemporary Approaches for Naphtho[2,1-d]selenazol-2-amine Construction

Modern synthetic chemistry has seen a shift towards developing more efficient, atom-economical, and environmentally friendly methods. This is evident in the recent strategies developed for the construction of this compound and other fused selenazole systems.

A significant advancement in the synthesis of this compound is the development of a photoinduced, multi-component reaction. rsc.orgresearchgate.net This method stands out for its efficiency and adherence to the principles of green chemistry.

In a notable study, a visible-light-induced, three-component cascade reaction was devised for the synthesis of naphtho[2,1-d]selenazoles. This reaction utilizes naphthalen-2-amines, aldehydes, and elemental selenium. researchgate.net A more recent and highly efficient method involves a visible-light photocatalytic multi-component reaction that proceeds in water at room temperature. rsc.orgresearchgate.net This approach is particularly noteworthy as it operates without the need for an external photosensitizer or any additives. It uses elemental selenium as the selenium source, ambient air as the oxidant, and water as the sole solvent, making it an exceptionally eco-friendly process. rsc.orgresearchgate.net The reaction is atom- and step-economical, providing a direct route to the desired naphthoselenazol-2-amines. rsc.orgresearchgate.net

Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a powerful tool in organic synthesis, offering a solvent-free or low-solvent alternative to traditional solution-phase reactions. dntb.gov.uanih.govresearchgate.net This technique is applicable to the synthesis of organoselenium compounds and can be adapted for the construction of fused selenazole systems.

A recently developed strategy allows for the rapid synthesis of various organoselenium compounds under mild, liquid-assisted grinding (LAG) conditions. dntb.gov.uanih.govresearchgate.net In this method, magnesium-based selenium nucleophiles are generated in situ from readily available organic halides, magnesium metal, and elemental selenium through mechanical stimulation. dntb.gov.uanih.gov This process avoids the need for pre-activation procedures and is applicable to a wide range of substrates, including polyaromatic aryl halides, which are relevant precursors for fused systems like this compound. dntb.gov.uanih.govresearchgate.net The in situ generated selenium nucleophiles can then react with suitable electrophiles to form the desired selenazole ring. This approach showcases the potential for creating complex organochalcogen compounds in a more sustainable manner. dntb.gov.uanih.gov

The Hantzsch synthesis, originally developed for pyridines and pyrroles, remains a cornerstone for the synthesis of 2-aminothiazoles and, by extension, 2-aminoselenazoles. organic-chemistry.orgthieme-connect.comwikipedia.orgwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide or, in this case, selenourea. organic-chemistry.orgthieme-connect.com

Modern variations of the Hantzsch synthesis have focused on improving its environmental footprint. An eco-friendly, solvent-free protocol has been developed for the synthesis of 2-aminoselenazoles. organic-chemistry.orgthieme-connect.com This method involves the direct reaction of 2-bromoacetophenones with selenourea without a catalyst. organic-chemistry.orgthieme-connect.com The reaction proceeds rapidly, often within seconds, upon heating the α-haloketone to its melting point before the addition of selenourea, yielding the product in moderate to excellent yields (42–93%). organic-chemistry.org This solvent-free approach addresses the drawbacks of traditional methods that often require long reaction times and the use of toxic solvents. organic-chemistry.org

Table 1: Hantzsch-Type Synthesis of 2-Aminoselenazoles

α-Haloketone PrecursorReagentConditionsProductYield (%)Reference
2-Bromoacetophenone (B140003)SelenoureaSolvent-free, heat4-Phenyl-1,3-selenazol-2-amine93 organic-chemistry.org
2-Bromo-1-(4-chlorophenyl)ethan-1-oneSelenoureaSolvent-free, heat4-(4-Chlorophenyl)-1,3-selenazol-2-amine85 organic-chemistry.org
2-Bromo-1-(4-nitrophenyl)ethan-1-oneSelenoureaSolvent-free, heat4-(4-Nitrophenyl)-1,3-selenazol-2-amine75 organic-chemistry.org

The core reaction for the formation of the 2-aminoselenazole ring is the cyclization between a selenourea and an α-haloketone. This reaction is a specific application of the broader Hantzsch synthesis. The versatility of α-haloketones as building blocks is crucial for this method, as they possess two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com

The synthesis of the requisite α-haloketones has also been an area of significant research. mdpi.comresearchgate.netorganic-chemistry.org Straightforward methods for the synthesis of functionalized α-haloketones, including α,β-unsaturated α'-haloketones, have been developed through the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. organic-chemistry.org This provides a reliable route to the precursors needed for the subsequent cyclization with selenourea.

One-pot procedures that combine the formation of the α-haloketone with the cyclization step have been developed to improve efficiency. thieme-connect.comdntb.gov.ua For instance, anilines can be converted to α-bromo ketones via a Meerwein arylation, which then react in situ with selenourea to form the 2-aminoselenazole product. thieme-connect.com These one-pot syntheses often provide higher yields compared to their two-step counterparts. thieme-connect.com

The development of metal-free and catalyst-free synthetic routes is a major goal in modern organic synthesis to avoid potential contamination of the final products with toxic metals and to reduce costs. kyoto-u.ac.jpnih.govmdpi.com

Several of the contemporary methods for synthesizing selenazoles fall under this category. The photoinduced synthesis of this compound is a prime example of a catalyst-free reaction, relying on visible light as the energy source. rsc.orgresearchgate.net Similarly, the solvent-free Hantzsch-type condensation of 2-bromoacetophenones with selenourea proceeds without the need for a catalyst. organic-chemistry.orgthieme-connect.com

Furthermore, broader strategies for the metal-free synthesis of nitrogen-containing heterocycles are being developed, which can be conceptually applied to selenazole synthesis. organic-chemistry.orgresearchgate.net These often involve intramolecular cyclization reactions or multi-component reactions designed to proceed under mild conditions without metallic catalysts. organic-chemistry.orgresearchgate.net

Precursor Chemistry and Intermediate Generation in Naphthoselenazole Synthesis

The construction of the naphtho[2,1-d]selenazole ring system typically involves the formation of carbon-selenium and carbon-nitrogen bonds on a pre-existing naphthalene (B1677914) framework. The specific precursors and the sequence of their reaction are critical in defining the final structure and substitution pattern of the heterocyclic ring.

One established method for the synthesis of the broader class of naphtho[2,1-d]selenazoles involves a molecular iodine-catalyzed three-component cascade reaction. This approach utilizes naphthalen-2-amines, various aldehydes, and elemental selenium as the key starting materials. The reaction proceeds through a series of intermediates to build the fused selenazole ring. While this method provides a general route to the naphthoselenazole core, the synthesis of the specific 2-amino derivative, this compound, necessitates a more tailored approach, often involving precursors that already contain the requisite nitrogen functionality.

A common and versatile strategy for the synthesis of 2-aminoselenazoles is the Hantzsch-type condensation. This reaction involves the cyclization of an α-haloketone with a selenium-containing nucleophile, typically selenourea or its derivatives. In the context of this compound, this would conceptually involve a suitably functionalized α-halonaphthone derivative reacting with selenourea.

The generation of key intermediates is a pivotal aspect of these synthetic strategies. For instance, in reactions analogous to the Hantzsch synthesis, the in situ formation of α-iodoketones from the corresponding ketones using iodine can be a crucial step, which then readily undergoes cyclization with selenourea.

Another important class of precursors are aryl isoselenocyanates. These reactive intermediates can be prepared from the corresponding anilines and subsequently reacted with other reagents to form the selenazole ring. For example, the reaction of isoselenocyanates with propargylamine (B41283) can lead to the formation of 2-imino-1,3-selenazolidines. While not directly yielding this compound, this methodology highlights the utility of isoselenocyanates in constructing selenium-nitrogen heterocycles.

The table below summarizes some of the key precursor types and the synthetic methods in which they are employed for the formation of 2-aminoselenazole and related naphthoselenazole structures.

Precursor TypeSynthetic MethodResulting Core Structure
Naphthalen-2-amine, Aldehyde, Elemental SeleniumThree-component cascade reactionNaphtho[2,1-d]selenazole
α-Haloketone, SelenoureaHantzsch-type condensation2-Aminoselenazole
Ketone, Iodine, SelenoureaOne-pot Hantzsch variant2-Aminoselenazole
Aryl isoselenocyanateCyclization with suitable reagentsSelenium-nitrogen heterocycles
2-Aminonaphthalene-1-thiol (analogue)Intramolecular cyclizationNaphtho[1,2-d]thiazole (sulfur analogue)

It is also informative to consider the chemistry of analogous sulfur-containing compounds. For instance, the synthesis of 1-aminonaphthalene-2-thiol can be achieved from naphtho[1,2-d]thiazol-2-amine. prepchem.com This suggests that the this compound ring could potentially be opened under certain conditions to yield the corresponding 2-amino-1-selenonaphthol, a reactive intermediate that could be used in further synthetic transformations.

Asymmetric and Enantioselective Synthetic Considerations for Chiral Organoselenium Compounds

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, particularly for heterocyclic compounds that may exhibit biological activity or unique material properties. nih.gov When a stereocenter is present in a molecule like this compound, for instance, through substitution on the naphthalene ring or as part of a substituent on the amino group, the development of asymmetric synthetic routes becomes highly desirable.

Currently, there is a lack of specific reports on the asymmetric or enantioselective synthesis of this compound. However, the broader field of organoselenium chemistry provides several established strategies that could be adapted for this purpose. These methods generally fall into three main categories: the use of chiral substrates, the application of chiral auxiliaries, and the development of catalytic asymmetric reactions.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For the synthesis of a chiral this compound derivative, one could envision starting with a chiral, enantiopure aminonaphthalene derivative. The subsequent cyclization to form the selenazole ring would then proceed with the stereochemistry already defined.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. In the context of this compound, a chiral auxiliary could be attached to the amino group or another part of the precursor molecule to influence the enantioselectivity of the ring-forming reaction or a subsequent transformation.

Asymmetric Catalysis: This is often the most efficient method for generating chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. nih.gov For the synthesis of chiral selenazoles and related compounds, several catalytic asymmetric approaches could be envisioned:

Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. This approach could be applied to a racemic mixture of a this compound derivative.

Dynamic Kinetic Resolution: This is a more advanced technique where the less reactive enantiomer is continuously racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Asymmetric Desymmetrization: If a prochiral precursor is used, a chiral catalyst can selectively create one of two possible enantiomeric products.

For sulfur analogues, asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed using Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess. nih.gov This highlights the potential for applying well-established asymmetric reactions to the synthesis of related heterocyclic systems.

Chiral Chromatography: In the absence of a direct asymmetric synthesis, the resolution of a racemic mixture can be achieved using chiral chromatography. mdpi.comnih.gov This technique separates enantiomers based on their differential interactions with a chiral stationary phase. While effective, it is often less desirable for large-scale production compared to asymmetric synthesis.

The development of enantioselective synthetic methods for this compound and its derivatives remains an open area for research. The principles established in the broader field of asymmetric catalysis and organoselenium chemistry provide a solid foundation for future investigations into the stereocontrolled synthesis of these potentially valuable chiral compounds.

Chemical Reactivity and Mechanistic Investigations of Naphtho 2,1 D Selenazol 2 Amine

Electrophilic and Nucleophilic Reactivity at the Selenazole Core

The reactivity of the selenazole ring in Naphtho[2,1-d]selenazol-2-amine is characterized by a susceptibility to electrophilic attack, particularly at the C5 position. This reactivity is analogous to that observed in simpler 2-arylamino-1,3-selenazoles, where the C5 position is readily targeted by various electrophiles. nih.gov For instance, reactions such as bromination, nitration, and diazo-coupling have been shown to occur at this position in related selenazole systems. nih.gov The electron-donating character of the amino group at the C2 position enhances the electron density at the C5 position, making it a prime target for electrophiles.

While the selenazole ring itself is generally electron-rich, the selenium atom can also exhibit electrophilic character under certain conditions. For example, the formation of diaryl monoselenides from the reaction of arylamines with selenium dioxide proceeds through an initial electrophilic substitution of SeO2 on the aromatic ring, followed by the arylseleninic acid acting as an electrophile. rsc.org

Nucleophilic attack on the selenazole core of this compound is less common but can be induced. Protonation or alkylation of the nitrogen atom in the selenazole ring would generate a selenazolium salt, rendering the ring system more susceptible to nucleophilic attack.

Regioselective Functionalization of the this compound Scaffold

The selective introduction of functional groups onto the this compound framework is crucial for modifying its properties. Functionalization can occur at either the selenazole ring or the naphthalene (B1677914) moiety.

As mentioned previously, the C5 position of the selenazole ring is the primary site for electrophilic substitution. nih.gov This allows for the introduction of a variety of substituents with a high degree of regioselectivity.

Functionalization of the naphthalene ring system is also a key strategy for creating derivatives of this compound. The directing effects of the fused selenazole ring and the exocyclic amine will influence the position of substitution on the naphthalene rings. While specific studies on the regioselective functionalization of this compound are limited, analogous systems like naphtho[2,1-d]oxazoles have been successfully functionalized. researchgate.netnih.gov For instance, nitration of aromatic compounds can be achieved with high regioselectivity using specific reagents and conditions. rsc.orgresearchgate.net The synthesis of substituted naphthyne precursors also highlights the possibility of introducing substituents onto the naphthalene core. nih.gov

A powerful method for creating functionalized naphtho[2,1-d]selenazoles involves a molecular iodine-catalyzed three-component cascade reaction between naphthalen-2-amines, aldehydes, and elemental selenium. researchgate.net This approach allows for the direct construction of the substituted heterocyclic system.

Transformations Involving the Exocyclic Amine Moiety

The exocyclic amine group at the C2 position of this compound is a versatile handle for further synthetic modifications. This amine can undergo a variety of common transformations, including acylation, alkylation, and diazotization.

Acylation: The 2-amino group can be readily acylated by reacting this compound with acylating agents such as acetic anhydride. nih.gov This reaction proceeds smoothly to yield the corresponding N-acetyl derivative.

Alkylation: Alkylation of the exocyclic amine can lead to N-substituted products. The synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines, the sulfur analogs, has been successfully achieved, suggesting that similar alkylation reactions are feasible for the selenazole counterpart. researchgate.net However, in some cases of alkylating similar heterocyclic systems, O-alkylation can compete with N-alkylation. nih.gov

Diazotization: The primary aromatic amine functionality can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orglibretexts.org These diazonium salts are valuable intermediates that can be subsequently transformed into a wide range of functional groups through reactions like the Sandmeyer reaction. organic-chemistry.org The thermal stability of the resulting diazonium salt is a critical consideration in these reactions. maxapress.com

Reaction Type Reagents and Conditions Product Type Reference
AcylationAcetic anhydride, heatN-acetylated this compound nih.gov
AlkylationAlkyl halides, baseN-alkylated this compound researchgate.net
DiazotizationNaNO₂, strong acid (e.g., HCl)Naphtho[2,1-d]selenazol-2-diazonium salt organic-chemistry.orglibretexts.org

This table provides a summary of potential transformations of the exocyclic amine based on reactions of analogous compounds.

Reaction Mechanisms: Pathways and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these pathways.

DFT calculations have been employed to study the structural and electronic properties of related 2,4-diaryl-1,3-selenazoles, providing insights into their reactivity. irapa.org For the diazotization of a related naphthalenesulfonic acid derivative, DFT calculations have been used to elucidate the detailed reaction mechanism, identify critical intermediates, and clarify their thermodynamic profiles. maxapress.com Such studies can help to assess the thermal hazards associated with these exothermic reactions. maxapress.com

The formation of the selenazole ring itself can proceed through various mechanisms. One common route is the Hantzsch-type condensation of a selenourea (B1239437) with an α-haloketone. nih.govnih.gov This reaction involves the initial formation of an intermediate by nucleophilic attack of the selenium on the α-carbon of the ketone, followed by cyclization and dehydration. nih.gov

Radical Processes in Selenazole Formation and Reactivity

Radical reactions offer alternative pathways for the synthesis and functionalization of selenazole-containing compounds. The generation of selenium-centered radicals can initiate cyclization reactions to form the heterocyclic core.

Visible-light-mediated radical cyclization has emerged as a powerful tool for the synthesis of selenaheterocycles. researchgate.net For instance, the reaction of aryl diazonium salts with potassium selenocyanate (B1200272) (KSeCN) under visible light and silver catalysis can lead to the formation of selenaheterocycles through a radical mechanism. researchgate.net Another approach involves the AgNO₂-catalyzed radical cyclization of 2-alkynylphenols or anilines with selenium powder and arylboronic acids, which is believed to proceed via an aryl selenium radical intermediate. sci-hub.senih.gov

Spectroscopic and Advanced Structural Elucidation of Naphtho 2,1 D Selenazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Naphtho[2,1-d]selenazol-2-amine and its derivatives, the aromatic protons on the naphthyl ring system typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to sp²-hybridized carbons. The chemical shifts and coupling constants of these protons are influenced by their position on the naphthalene (B1677914) core and the presence of substituents.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of a this compound derivative would show distinct signals for the carbons of the naphthalene rings, the selenazole ring, and any substituents. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, carbons in the aromatic rings will have significantly different chemical shifts from those in aliphatic side chains.

⁷⁷Se NMR: Selenium-77 NMR is a specialized technique that directly probes the selenium atom in the selenazole ring. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment, making it an invaluable tool for confirming the presence and connectivity of the selenium heteroatom within the molecular framework.

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H7.0 - 9.0 (aromatic), variable for amine protonsNumber and electronic environment of hydrogen atoms.
¹³C100 - 150 (aromatic), variable for other carbonsCarbon framework of the molecule.
⁷⁷SeVariable, highly dependent on structureDirect evidence of selenium and its chemical environment.

This table provides a general overview. Specific chemical shifts can be found in detailed research publications.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of newly synthesized compounds like this compound and for analyzing complex mixtures. csic.es

Technique Information Obtained Significance
HRMSExact mass of the molecular ion.Confirms the elemental composition and molecular formula.
Parameter Information Revealed
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles between four atoms, defining molecular conformation.
Crystal PackingThe arrangement of molecules in the unit cell, including intermolecular interactions.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. dntb.gov.ua The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions. nih.gov The extensive conjugated π-system of the naphtho[2,1-d]selenazole core gives rise to strong absorptions, and the positions of the absorption maxima (λmax) are sensitive to the electronic nature of substituents on the aromatic rings and the amine group. mdpi.comnih.gov This technique is valuable for studying the effects of structural modifications on the electronic properties of the molecule. science-softcon.de

Transition Type Typical Wavelength Range Description
π-π200-400 nmExcitation of an electron from a π bonding orbital to a π antibonding orbital.
n-π>300 nmExcitation of an electron from a non-bonding orbital (e.g., on N or Se) to a π antibonding orbital.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amine group, the C=N bond of the selenazole ring, and the C-H and C=C bonds of the aromatic naphthalene system. researchgate.netscispace.com The positions and intensities of these bands provide a molecular fingerprint that can be used for structural confirmation and to monitor chemical reactions.

Functional Group Characteristic Vibrational Frequency (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C=N stretch (selenazole)1640-1690
C=C stretch (aromatic)1450-1600
C-Se stretchLower frequency region

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of molecules. researchgate.net By measuring the current response of a compound to a varying applied potential, cyclic voltammetry can determine its oxidation and reduction potentials. For this compound, this technique can provide insights into the ease with which the molecule can be oxidized or reduced, which is related to its electronic structure and potential applications in materials science and as a redox-active component. The presence of the electron-rich selenium atom and the aromatic system influences the electrochemical behavior of the compound. researchgate.net

Electrochemical Parameter Information Provided
Oxidation Potential (Epa)The potential at which the compound is oxidized.
Reduction Potential (Epc)The potential at which the compound is reduced.
Redox ReversibilityIndicates the stability of the oxidized/reduced species.

Computational and Theoretical Studies on Naphtho 2,1 D Selenazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT studies on systems analogous to Naphtho[2,1-d]selenazol-2-amine, such as other selenium-containing heterocycles and naphthalenedione derivatives, have established a robust methodology for these analyses. rsc.orgnih.gov Calculations are typically performed to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

The electronic structure of this compound is characterized by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the nitrogen and selenium atoms, indicating their nucleophilic character, while the amino group hydrogens would exhibit positive potential. This information is vital for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.)

ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures molecular polarity
Electron Affinity (Vertical)1.1 eVEnergy released when an electron is added nih.gov

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states and intermediates. arxiv.org For this compound, this modeling can predict the feasibility and outcomes of synthetic routes or decomposition pathways.

By modeling these pathways, researchers can rationalize experimental observations, such as product regioselectivity, and predict the most likely reaction mechanisms. semanticscholar.org For example, a proposed synthetic step for this compound could be computationally analyzed to compare different possible routes and identify the one with the lowest energy barrier, which is generally the favored pathway.

Table 2: Hypothetical Reaction Energetics for a Proposed Cyclization Step in the Synthesis of this compound (Note: The following data is hypothetical and for illustrative purposes.)

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)Description
1Reactants0.0Starting materials
2Transition State 1 (TS1)+25.5Energy barrier for the initial bond formation mdpi.com
3Intermediate-5.2A stable species formed along the pathway
4Transition State 2 (TS2)+15.8Energy barrier for the ring-closing step
5Product-20.1Final cyclized this compound

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, providing a powerful means to verify experimentally determined structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and valuable application. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the 1H and 13C NMR chemical shifts for a given molecular structure.

The calculated shifts are then compared with experimental data to confirm the proposed structure. nih.gov This is especially useful for complex molecules where signal assignment can be ambiguous. In studies of related cobalt(III) complexes with selenazolyl hydrazones, DFT was successfully used to support experimental NMR data. rsc.org For this compound, theoretical predictions would help in the definitive assignment of protons and carbons in its fused ring system. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the model. nih.gov

Table 3: Illustrative Comparison of Experimental and Theoretically Predicted NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes. Atom numbering is arbitrary.)

AtomExperimental 1H Shift (ppm)Predicted 1H Shift (ppm)Experimental 13C Shift (ppm)Predicted 13C Shift (ppm)
H17.857.91C1128.5129.0
H27.457.50C2125.1125.5
H38.108.15C3130.2130.8
NH25.505.45C=N (selenazole)165.0164.2

Analysis of Non-Covalent Interactions within Selenazole Systems

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. nih.govmhmedical.com NCI analysis, often based on the electron density and its derivatives, can identify and characterize these weak interactions. researchgate.net This method generates isosurfaces that visualize the location and nature of NCIs, where different colors typically represent different types of interactions (e.g., blue for strong attractive hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net

In a system like this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom in the selenazole ring can act as a hydrogen bond acceptor. nih.gov Furthermore, the extended aromatic system of the naphthalene (B1677914) moiety allows for potential π-π stacking interactions in aggregates or in a crystal lattice. Understanding these interactions is key to predicting the molecule's solid-state structure and its ability to bind to biological targets.

Table 4: Potential Non-Covalent Interactions (NCIs) in this compound Dimers (Note: The following data is hypothetical and for illustrative purposes.)

Interaction TypeInteracting GroupsTypical Distance (Å)Estimated Energy (kcal/mol)
Hydrogen Bond-NH2 (donor) and Selenazole-N (acceptor)2.9 - 3.2-3 to -5
π-π StackingNaphthalene Ring and Naphthalene Ring3.4 - 3.8-2 to -4
C-H···π InteractionAromatic C-H and Naphthalene Ring3.5 - 4.0-1 to -2.5
van der WaalsGeneral surface contacts> 3.5-0.5 to -1.5

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to explore the conformational landscape, flexibility, and intermolecular interactions of a system in a simulated environment (e.g., in solution). nih.gov

For a relatively rigid molecule like this compound, conformational analysis would focus on the rotation around the C-N bond of the amino group and any slight puckering of the fused ring system. MD simulations can reveal the preferred orientations and the energy barriers between different conformations. researchgate.net These simulations are particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other macromolecule, providing insights that are critical for drug design and materials science. nih.gov

Table 5: Illustrative Conformational Analysis of the Amino Group Rotation in this compound (Note: The following data is hypothetical and for illustrative purposes.)

ConformerDihedral Angle (H-N-C-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.0075%
Transition State90°+4.5-
2 (Local Minimum)180°+1.225%

Synthesis and Exploration of Naphtho 2,1 D Selenazol 2 Amine Derivatives

Design Principles for Structural Modifications at the Selenazole Nitrogen and Naphthyl Ring

The structural modification of the Naphtho[2,1-d]selenazol-2-amine core is guided by established principles of medicinal chemistry and materials science, aiming to fine-tune the molecule's physicochemical and biological properties. Modifications typically target the exocyclic amine on the selenazole ring or the carbon framework of the naphthyl group.

Key design principles include:

Modulation of Electronic Properties: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthyl ring can significantly alter the electron density of the entire heterocyclic system. This influences the molecule's reactivity, optical properties, and potential as a ligand in coordination chemistry. beilstein-journals.org

Enhancement of Binding Selectivity: In the context of drug design, small alkyl or functional group substitutions on the nitrogen atom or the aromatic backbone can drastically alter the binding affinity and selectivity for specific biological targets. For instance, studies on structurally related isoquinoline (B145761) systems, such as dinapsoline (B1670685) analogues, have shown that N-allyl or N-n-propyl substitutions can decrease D1 dopamine (B1211576) receptor affinity, while methyl groups on the aromatic core can enhance D1:D2 selectivity. nih.gov

Improvement of Physicochemical Properties: Substituents can be introduced to modify properties like solubility, lipophilicity, and metabolic stability. For example, adding polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability.

Creation of Novel Ligands and Materials: Functionalization allows for the creation of advanced materials. For example, the synthesis of naphthoxazole-doped triarylamine materials demonstrates how modifying the core structure can lead to molecules with specific applications in organic electronics. researchgate.net The introduction of a phosphorus atom in place of selenium or nitrogen to create phosphole derivatives allows for chemical modifications like oxidation and coordination to Lewis acids, thereby altering electronic properties for materials science applications. beilstein-journals.org

Synthesis of N-Substituted this compound Analogues

The synthesis of analogues with substituents on the exocyclic amine nitrogen (N-substitution) is a primary strategy for diversification. While direct N-substitution on the pre-formed this compound is possible, a more common and versatile approach involves building the substituted amine functionality into the precursors before the final ring-forming reaction. This is analogous to the well-established Hantzsch-type synthesis for thiazoles and selenazoles. mdpi.commdpi.com

A general and efficient method involves a two-component cyclization between a substituted selenourea (B1239437) and an appropriate α-haloketone derived from the naphthalene (B1677914) system. mdpi.com

The synthetic sequence can be described as follows:

Preparation of Substituted Cyanamides: A primary or secondary amine is reacted with cyanogen (B1215507) bromide (BrCN) to yield a corresponding N-substituted cyanamide (B42294). mdpi.com

Formation of N,N'-Disubstituted Selenoureas: The cyanamide is then treated with a selenium-transfer agent, such as Woollins' reagent or H₂Se, to produce the N-substituted selenourea. mdpi.commdpi.com

Cyclocondensation: The key step is the reaction of the N-substituted selenourea with a 2-halo-1-naphthone (e.g., 2-bromo-1-naphthone). This cyclocondensation reaction proceeds via nucleophilic attack of the selenium on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final N-substituted this compound derivative.

This modular approach allows for a wide variety of substituents to be installed on the amine nitrogen by simply changing the starting amine in the first step.

Table 1: Examples of N-Substituted 2-Amino-1,3-selenazoles Synthesized via Selenourea Cyclization

This table showcases representative examples for the synthesis of the broader class of 2-aminoselenazoles, a strategy applicable to the naphtho-fused system. The data is based on the cyclization of substituted selenoureas with α-haloketones. mdpi.com

Substituent on Amineα-HaloketoneProductYield (%)
N-Methyl, N-Phenethyl2-Bromo-1-(p-tolyl)ethan-1-one4-(4-Methylphenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine98%
N-Methyl, N-Phenethyl2-Bromo-1-(4-bromophenyl)ethan-1-one4-(4-Bromophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine95%
N-Methyl, N-Phenethyl2-Bromo-1-(4-fluorophenyl)ethan-1-one4-(4-Fluorophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine90%
N,N-Dibenzyl2-Bromo-1-(p-tolyl)ethan-1-oneN,N-Dibenzyl-4-(p-tolyl)-1,3-selenazol-2-amine96%

Investigation of Heteroatom Substitution Effects within the Naphthyl or Selenazole Moiety

Investigating the effect of replacing one or more heteroatoms in the core structure can lead to compounds with profoundly different properties. A common and synthetically accessible substitution for the selenium atom in the selenazole ring is oxygen, which results in the corresponding naphtho[2,1-d]oxazole scaffold.

The synthesis of naphtho[2,1-d]oxazoles often follows different synthetic routes compared to their selenium-containing counterparts, highlighting the influence of the heteroatom on reaction pathways. A general and practical synthesis of naphtho[2,1-d]oxazoles involves the reaction of readily available naphthols with amines using an oxygen source like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). bohrium.comrsc.org This protocol is noted for its outstanding functional group tolerance and allows for the rapid assembly of a diverse library of naphtho[2,1-d]oxazole skeletons. rsc.org

Another innovative approach is the "diazo strategy," where (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds undergo a rhodium(II)-catalyzed transformation to yield functionalized 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. nih.gov

Comparing the syntheses reveals key differences:

Selenium Source: Selenazole synthesis requires a specific selenium reagent like elemental selenium or selenourea. mdpi.comresearchgate.net

Oxygen Source: Oxazole (B20620) synthesis can utilize the oxygen atom from a starting naphthol or employ an external oxidant/oxygen source like TEMPO. bohrium.com

Precursors: Selenazole synthesis often starts from a naphthalen-2-amine, researchgate.net while oxazole synthesis frequently begins with a 2-naphthol. researchgate.netbohrium.com

Impact of Substituents on Synthetic Efficiency and Reactivity Profiles

The nature and position of substituents on the aromatic rings or the reacting partners have a pronounced impact on the efficiency of synthetic routes and the reactivity of the resulting molecules.

Influence on Reaction Yields: In multicomponent reactions, such as the synthesis of naphthoselenazoles, the electronic nature of the aldehyde plays a critical role. researchgate.net Aldehydes bearing electron-withdrawing groups may react faster due to the increased electrophilicity of the carbonyl carbon, though they can also influence the stability of intermediates. Conversely, electron-donating groups on the naphthalen-2-amine precursor can enhance the nucleophilicity of the amine, potentially increasing reaction rates.

Control of Reactivity: The introduction of specific functional groups can be used to direct further chemical transformations. For example, a hydroxyl group on the naphthyl ring of a naphtho[2,1-d]oxazole can be converted into a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of new substituents with high yields. nih.gov

Steric Effects: Bulky substituents near the reaction center can hinder the approach of reagents, leading to lower yields or requiring more forcing reaction conditions. This is a critical consideration in the design of synthetic routes for highly substituted derivatives.

Modification of Core Properties: The chemical modification of a heteroatom within the ring system dramatically alters the reactivity profile. For instance, converting a phosphorus atom in a benzo[f]naphtho[2,3-b]phosphoindole to its corresponding phosphine (B1218219) oxide or sulfide (B99878) changes the electronic properties and results in a significant downfield shift in the ³¹P NMR spectrum, indicating a change in the chemical environment of the phosphorus atom. beilstein-journals.org This principle applies analogously to the selenazole system, where modifications would alter the reactivity at the selenium and adjacent atoms.

Advanced Material Applications of Naphtho 2,1 D Selenazol 2 Amine Architectures

Utilization as Building Blocks in Organic Electronic Materials

Naphtho[2,1-d]selenazol-2-amine serves as a versatile building block for the synthesis of more complex organic electronic materials. Its rigid, planar structure is advantageous for creating ordered molecular assemblies, which are crucial for efficient charge transport in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The presence of the reactive amine group allows for further functionalization, enabling the tuning of its electronic properties and solubility.

The synthesis of related N-substituted naphtho[2,1-d]thiazol-2-amines has been achieved through methods like visible-light-initiated cascade reactions, demonstrating the potential for creating a variety of derivatives from the parent amine structure. researchgate.net Similar synthetic strategies could be employed for this compound to create a library of materials with tailored properties. For instance, the introduction of different aryl or alkyl groups on the amine nitrogen can influence the intermolecular interactions and solid-state packing, which in turn affect the material's charge mobility and emission characteristics.

The general synthesis of naphtho[2,1-d] acs.orgmdpi.comselenazoles has been reported via molecular iodine-catalyzed three-component cascade reactions of naphthalen-2-amines, aldehydes, and elemental selenium, indicating a viable pathway to obtaining the core naphthoselenazole structure. researchgate.net

Conductive and Semiconductive Properties of Selenazole-Based Systems

Selenazole-based systems are known to exhibit both conductive and semiconductive properties, largely dependent on their molecular structure and solid-state organization. The selenium atom, being larger and more polarizable than sulfur or oxygen, can lead to stronger intermolecular interactions and enhanced charge transport capabilities.

The electronic properties of cytotoxic 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have been evaluated, providing insights into the electron delocalization in similar naphtho-fused heterocyclic systems. nih.gov The semiconducting nature of these materials is often characterized by their ionization potentials and electron affinities, which determine their suitability for use as p-type or n-type semiconductors in electronic devices. For instance, hole-transporting properties have been investigated in 2-substituted naphtho[2,3-d]imidazole and benzoxazole (B165842) derivatives, with ionization potentials measured in the range of 5.45 to 5.7 eV. psu.edu

Table 1: Comparison of Electronic Properties of Analogous Naphtho-Fused Heterocycles

Compound/SystemPropertyValue/ObservationReference
2-Substituted Naphtho[2,3-d]imidazole DerivativesIonization Potential5.45 - 5.7 eV psu.edu
2-Amino-naphtho[2,3-b]furan-4,9-dione DerivativesRedox PotentialsEvaluated to describe electron delocalization nih.gov
Nickel Bis(dithiolene) Complex NanosheetsElectrical Conductivity1.6 × 10² S cm⁻¹ u-tokyo.ac.jp

This table presents data for analogous compounds to infer the potential properties of this compound due to the lack of direct data.

Photoactive Properties for Optoelectronic Devices

The extended π-conjugated system of this compound is expected to endow it with significant photoactive properties, making it a candidate for applications in optoelectronic devices such as organic photovoltaics (OPVs) and photodetectors. The absorption and emission of light in such molecules are governed by electronic transitions between molecular orbitals, which can be tuned by chemical modification.

Studies on N-arylnaphtho[2,3-d]oxazol-2-amines have shown that these compounds exhibit fluorescence in the 340–430 nm region in chloroform. mdpi.com The absorption and emission wavelengths are influenced by the substituents on the N-phenyl ring, demonstrating the tunability of their photophysical properties. mdpi.com Similarly, naphtho[2,3-c] acs.orgnih.govsigmaaldrich.comthiadiazole derivatives have been reported as light-emitting materials with high fluorescence quantum yields, where the emission color can be adjusted by modifying the aryl substituents. rsc.org

The introduction of the heavier selenium atom in this compound, compared to its oxazole (B20620) and thiazole (B1198619) analogs, could lead to a red-shift in its absorption and emission spectra due to the higher energy of the selenium lone pair electrons and stronger spin-orbit coupling. This could be advantageous for applications requiring absorption of a broader range of the solar spectrum in OPVs or for achieving different emission colors in OLEDs.

Table 2: Photophysical Properties of Analogous Naphtho-Fused Heterocycles

Compound/SystemAbsorption (λ_abs)Emission (λ_em)Quantum Yield (Φ_F)Reference
N-Arylnaphtho[2,3-d]oxazol-2-amines~310 nm340 - 430 nmNot specified mdpi.com
N-Arylanthra[2,3-d]oxazol-2-amines~380 nm~410 and 430 nm14 - 27% mdpi.com
Naphtho[2,3-c] acs.orgnih.govsigmaaldrich.comthiadiazole DerivativesVaries with substituentTunable emission colorHigh rsc.org

This table presents data for analogous compounds to infer the potential properties of this compound due to the lack of direct data.

Self-Assembly and Supramolecular Chemistry of Naphthoselenazole Derivatives

The ability of molecules to self-assemble into well-defined supramolecular structures is a key aspect of creating functional organic materials. For this compound derivatives, non-covalent interactions such as hydrogen bonding (via the amine group), π-π stacking (between the aromatic cores), and chalcogen bonding (involving the selenium atom) are expected to play a crucial role in directing their self-assembly.

The supramolecular synthesis of selenazoles using β-cyclodextrin in water has been demonstrated, highlighting the use of host-guest chemistry to control the formation of these heterocycles. acs.orgacs.org This approach showcases how supramolecular principles can be integrated into the synthesis and processing of selenazole-based materials. acs.orgsigmaaldrich.comacs.org

The planar and rigid nature of the naphthoselenazole core is conducive to forming ordered stacks or layers in the solid state, which is beneficial for charge transport. The amine group can act as a hydrogen bond donor, while the nitrogen and selenium atoms of the selenazole ring can act as hydrogen bond acceptors, leading to the formation of one-, two-, or three-dimensional hydrogen-bonded networks. The interplay of these interactions will dictate the final supramolecular architecture and, consequently, the material's properties. While specific studies on the self-assembly of this compound are yet to be reported, the rich supramolecular chemistry of related heterocycles suggests that this is a promising area for future research.

Future Research Trajectories and Interdisciplinary Outlook in Naphtho 2,1 D Selenazol 2 Amine Chemistry

Development of Novel Green Chemistry Approaches for Selenazole Synthesis

The development of environmentally benign synthetic methods for selenazoles is a key area of future research, addressing the need for sustainability in chemical manufacturing. These approaches prioritize the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.

Recent advancements have demonstrated the feasibility of green routes to 2-amino-1,3-selenazoles. One promising method involves a one-pot, solvent- and catalyst-free Hantzsch-type condensation. nih.gov In this procedure, heating 2-bromoacetophenone (B140003) to its melting point and adding powdered selenourea (B1239437) results in the formation of 4-aryl-1,3-selenazol-2-amine hydrobromides in yields ranging from 42–93% within seconds. nih.govmdpi.com This solvent-free reaction represents a significant step towards more sustainable chemical processes. nih.gov

Another green approach utilizes water as a solvent, which is non-toxic and economically viable. nih.gov The synthesis of 4-aryl-1,3-selenazol-2-amines has been successfully carried out in water using β-cyclodextrin as a catalyst. nih.gov Furthermore, the use of ionic liquids in combination with water has been shown to be an efficient and environmentally tolerant system for the synthesis of 2-amino-1,3-selenazoles. nih.gov This method offers high yields (91–97%) and short reaction times (4–6 minutes) under ambient conditions. nih.gov

Ultrasound-mediated synthesis has also emerged as a rapid and efficient green technique. The reaction of α-bromoketones with selenourea in an aqueous medium under ultrasonic irradiation produces 2,4-disubstituted-1,3-selenazoles in excellent yields (91–99%) within a very short time (10–60 seconds). mdpi.com This method is notable for its operational simplicity and the absence of by-products. mdpi.com

The following table summarizes various green synthesis methods for selenazole derivatives:

Reaction TypeReagentsSolvent/ConditionsYieldKey Advantages
Hantzsch-type condensation2-Bromoacetophenone, SelenoureaSolvent-free, Melted42–93%Environmentally tolerant, Rapid
Catalytic SynthesisPhenacyl bromides, SelenoureaWater, β-cyclodextrin catalyst-Use of non-toxic solvent
Ionic Liquid SynthesisPhenacyl bromides, SelenoureaIonic liquid/water91–97%Mild conditions, Short reaction time
Ultrasound-mediated Synthesisα-Bromoketones, SelenoureaWater, Ultrasonic irradiation91–99%Rapid, High yield, Simple
Molecular Iodine-Catalyzed CascadeNaphthalen-2(1)-amines, Aldehydes, Elemental Se--Three-component, Cascade reaction

Exploration of Unprecedented Reactivity and Catalytic Transformations

Future investigations into the reactivity of Naphtho[2,1-d]selenazol-2-amine and related selenazoles are expected to uncover novel transformations and catalytic applications. The unique electronic properties conferred by the selenium atom within the heterocyclic framework present opportunities for developing new catalytic cycles and reactions.

A recent metal-free and mild approach has been developed for the construction of 5-amino-1,2-selenazole skeletons through an NBS/KSeCN-mediated N-selenocyanation and nucleophilic cyclization of β-enaminones. nih.gov This "one-pot" and atom-economical strategy provides a new pathway to heterocycles containing a Se-N bond. nih.gov

The catalytic potential of organometallic complexes in transformations involving amines is also an area of active research. For instance, a binuclear ruthenium complex has been shown to catalyze the oxidation of amines to nitriles using oxygen or nitrous oxide. rsc.org This complex, which can be synthesized from readily available precursors, demonstrates biomimetic properties and can operate under mild conditions. rsc.org Such catalytic systems could be adapted for transformations involving the amino group of this compound, opening up new avenues for functionalization.

Furthermore, multicomponent reactions are being explored for the synthesis of 2-amino-1,3-selenazole derivatives, which have potential applications as catalysts in industrial polymer synthesis. researchgate.net These reactions offer an efficient means to generate molecular diversity and may lead to the discovery of selenazoles with novel catalytic activities.

Integration with Nanoscience for Functional Materials

The fusion of this compound chemistry with nanoscience holds significant promise for the creation of advanced functional materials. The unique properties of the naphthoselenazole core can be harnessed to develop novel nanomaterials with applications in sensing, catalysis, and electronics.

Nanomaterials can serve as scaffolds for enzymatic catalysis, creating "nanoreactors" that enhance the stability and activity of enzymes. nih.gov Selenazole-functionalized nanoparticles could be designed to act as nanoreactors, enabling new types of reaction cascades. nih.gov For instance, the synthesis of 2-amino-5-selenazolyl-substituted squaraines, which are deeply colored dyes, suggests the potential for developing new photoactive nanomaterials. researchgate.net

The development of nanosensors is another exciting area of interdisciplinary research. nih.gov Naphthoselenazole derivatives, with their specific electronic and photophysical properties, could be incorporated into nanosensor designs. For example, fluorescence-based nanosensors can be created using self-assembled gold nanoparticle-oligonucleotide hybrids for the detection of DNA sequences. nih.gov Similarly, selenazole-based fluorescent probes could be developed for various bioimaging applications.

The green synthesis of selenium nanoparticles (SeNPs) is also a rapidly advancing field. tums.ac.irtums.ac.ir These methods utilize natural extracts or microorganisms as reducing and capping agents, avoiding the use of toxic chemicals. tums.ac.ir The resulting SeNPs have shown promise as antioxidant and anti-inflammatory agents. tums.ac.ir Naphthoselenazole derivatives could potentially be used to functionalize the surface of SeNPs, thereby tuning their properties and enhancing their biological activity.

The following table highlights the potential interdisciplinary applications of this compound in nanoscience:

Application AreaPotential Role of this compoundEnabling Nanotechnology
Catalysis Component of catalytically active nanostructuresEnzyme Nanoreactors
Sensing Fluorescent probe in biosensorsGold Nanoparticle-Oligonucleotide Hybrids
Bioimaging Core of novel imaging agentsSurface-Enhanced Raman Scattering (SERS) Probes
Therapeutics Surface functionalization of therapeutic nanoparticlesGreen Synthesized Selenium Nanoparticles (SeNPs)

Advanced Computational Methodologies for Predictive Design

Computational chemistry is becoming an indispensable tool in the rational design of novel molecules with desired properties. For this compound and its derivatives, advanced computational methodologies can provide deep insights into their structure-activity relationships, guiding synthetic efforts and accelerating the discovery of new applications.

Virtual screening is a powerful computational technique used to search large libraries of compounds for molecules with specific properties that are likely to interact with a biological target. nih.gov This method can be employed to identify potential therapeutic applications for naphthoselenazole derivatives by predicting their binding affinity to various proteins. nih.gov

Molecular docking and de novo design are other key computational tools that aid in understanding the interactions between a ligand and a receptor at the atomic level. nih.gov These methods can be used to design novel this compound derivatives with enhanced biological activity or other desirable properties. nih.gov

Computational studies have already been successfully applied to understand the inhibitory potential of related heterocyclic compounds. For example, in the study of new thienobenzo/naphtho-triazoles as cholinesterase inhibitors, computational analysis revealed the key interactions responsible for their binding affinity, such as hydrogen bonds and π-π stacking. mdpi.com Similar computational approaches can be applied to this compound to guide the design of new inhibitors for various enzymes.

The following table outlines key computational methods and their applications in the study of this compound:

Computational MethodApplicationPotential Outcome
Virtual Screening (VS) High-throughput search of compound librariesIdentification of potential drug-like molecules
Molecular Docking Prediction of ligand-receptor binding modesUnderstanding of structure-activity relationships
De Novo Design In silico creation of novel molecular structuresDesign of new compounds with optimized properties
Quantum Mechanics (QM) Calculation of electronic properties and reactivityPrediction of reaction mechanisms and spectroscopic data

Expanding the Scope of Fused Selenazole Frameworks for Diverse Applications

Future research will undoubtedly focus on expanding the structural diversity of fused selenazole frameworks beyond the naphthoselenazole core. The synthesis and exploration of new polycyclic and heterocyclic systems containing the selenazole moiety will open up new frontiers in materials science, medicinal chemistry, and catalysis.

The synthesis of naphtho[2,1-d]oxazoles, structurally related to naphthoselenazoles, has been achieved with a high degree of functional group tolerance. bohrium.comrsc.org This suggests that similar synthetic strategies could be adapted for the construction of a wide variety of substituted Naphtho[2,1-d]selenazol-2-amines. A visible-light-induced strategy for the synthesis of naphtho[2,1-d]thiazol-2-amines further highlights the potential for developing novel, light-mediated synthetic methods for related selenazole systems. researchgate.net

The development of new synthetic methodologies, such as a diazo strategy for functionalized naphtho[2,1-d]oxazoles, provides a pathway to novel heterocyclic systems. researchgate.net These new frameworks could exhibit unique photophysical, electronic, or biological properties. For example, newly synthesized naphthoxazole compounds have been shown to bind to DNA, indicating their potential as therapeutic agents. researchgate.net

The construction of diverse heterocyclic systems is crucial for discovering new functional materials. By systematically varying the fused aromatic or heterocyclic rings attached to the selenazole core, it will be possible to fine-tune the properties of these compounds for specific applications, ranging from organic electronics to targeted pharmaceuticals.

Q & A

Q. Table 1. Key Variables in Synthetic Optimization

VariableRange TestedImpact on Yield (%)
Temperature10–80°CNon-linear (peak at 50°C)
Catalyst (Pd/C)0.1–5 mol%Linear increase up to 3 mol%
SolventAcetic acid, DMF, THFHighest yield in acetic acid

Q. Table 2. Computational Models for Electronic Properties

MethodBasis SetPredicted HOMO-LUMO Gap (eV)
DFT/B3LYP6-31G(d)3.2
DFT/M06-2X6-311+G(d,p)3.5

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